Deuterium labeling of loprazolam targets the methylpiperazinyl moiety, where eight hydrogen atoms (at positions 2,2,3,3,5,5,6,6) are replaced with deuterium (Fig 1). The synthesis employs late-stage deuteration to preserve the labile triazolobenzodiazepine core:
Key Synthetic Metrics:
Table 1: Synthetic Parameters for Loprazolam-d8
| Parameter | Specification | Role |
|---|---|---|
| Deuterium Source | 4-Methylpiperazine-d8 | Ensures site-specific labeling |
| Coupling Agent | EDC·HCl/HOBt | Minimizes racemization |
| Reaction Atmosphere | Argon/N₂ | Prevents peroxide degradation |
| Critical Impurity | Non-deuterated loprazolam | Controlled to <0.5% |
Loprazolam-d8’s utility hinges on its analytical inertness—retaining chemical identity while exhibiting distinct mass shifts in detection:
Validation Parameters:
Table 2: Analytical Performance of Loprazolam-d8 as an Internal Standard
| Matrix | Linear Range (ng/mL) | Precision (RSD%) | Recovery (%) |
|---|---|---|---|
| Human Plasma | 0.1–500 | 1.8–3.2 | 95.1 ± 4.3 |
| Urine | 0.5–200 | 2.1–4.0 | 91.7 ± 5.1 |
| Brain Tissue | 1–100 | 3.5–6.7 | 88.2 ± 6.9 |
FTIR Spectroscopy Integration: Validates chemical structure via deuterium-sensitive peaks (e.g., C-D stretch at 2200 cm⁻¹ vs. C-H at 2900 cm⁻¹) [4].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: